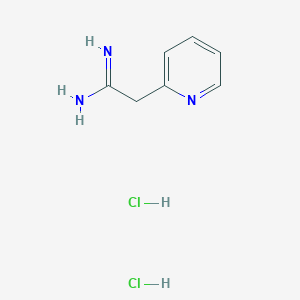

2-Pyridin-2-ylethanimidamide dihydrochloride

Descripción

BenchChem offers high-quality 2-Pyridin-2-ylethanimidamide dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridin-2-ylethanimidamide dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-pyridin-2-ylethanimidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.2ClH/c8-7(9)5-6-3-1-2-4-10-6;;/h1-4H,5H2,(H3,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVVHFRUFHXQOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

molecular weight and formula of 2-Pyridin-2-ylethanimidamide dihydrochloride

Technical Whitepaper: Physicochemical Characterization and Analytical Profiling of 2-Pyridin-2-ylethanimidamide Dihydrochloride

Executive Summary

2-Pyridin-2-ylethanimidamide dihydrochloride (CAS 1185300-57-5) represents a critical pharmacophore in the design of serine protease inhibitors and nitric oxide synthase (NOS) modulators. Often utilized as a bioisostere for benzamidine, this compound serves as a high-value intermediate in the synthesis of heterocyclic libraries (e.g., imidazoles, pyrimidines) and as a probe for probing the S1 pocket of trypsin-like enzymes.

This technical guide provides a definitive reference for the molecular stoichiometry, synthesis logic, and analytical validation of this compound. It addresses common experimental pitfalls—specifically the molarity errors arising from salt-form ambiguity—and outlines a self-validating protocol for its characterization.

Part 1: Chemical Identity & Stoichiometry

The accurate preparation of biological assays relies on precise stoichiometric calculations. A frequent source of experimental error is the conflation of the free base molecular weight with that of the dihydrochloride salt.

Physicochemical Data Profile

| Parameter | Value | Notes |

| IUPAC Name | 2-(Pyridin-2-yl)ethanimidamide dihydrochloride | |

| Common Synonyms | 2-Pyridylacetamidine 2HCl; 2-(2-Pyridinyl)ethanimidamide dihydrochloride | |

| CAS Number | 1185300-57-5 | Specific to the dihydrochloride salt |

| Molecular Formula | (Free Base: | |

| Molecular Weight | 208.09 g/mol | (Free Base: 135.17 g/mol ) |

| Salt Stoichiometry | 1:2 (Base:Acid) | Both the amidine and pyridine nitrogens are protonated |

| Appearance | White to off-white hygroscopic solid | Must be stored under desiccant |

| Solubility | High in | Poor in |

Stoichiometric Calculation for Assay Preparation

To prepare a 10 mM Stock Solution (10 mL):

-

Target Concentration: 10 mM (

mol/L) -

Volume: 10 mL (0.010 L)

-

Required Mass:

Critical Note: Using the free base MW (135.17) for calculation while weighing the salt results in a 35% error in final concentration, potentially invalidating

data.

Part 2: Structural Analysis & Synthesis Logic

The synthesis of 2-pyridin-2-ylethanimidamide dihydrochloride typically follows the Pinner reaction pathway, converting a nitrile to an amidine via an imidate intermediate. This pathway is preferred for its ability to generate the salt form directly, ensuring stability.

Retrosynthetic Analysis & Pathway

The amidine moiety is unstable as a free base due to hydrolysis; therefore, isolation as the dihydrochloride salt is essential for shelf stability.

Figure 1: Pinner synthesis pathway for the conversion of 2-pyridylacetonitrile to the target amidine salt.

Salt Form Rationale

The molecule contains two basic nitrogen centers:

-

Pyridine Nitrogen (

): -

Amidine Nitrogen (

):

In the presence of excess HCl (as used in the Pinner method), both sites are protonated, yielding the dihydrochloride . This is critical for solubility in aqueous bioassay buffers.

Part 3: Analytical Protocols (Self-Validating)

To ensure the integrity of the compound before use in high-value screens, the following analytical workflow is recommended.

High-Performance Liquid Chromatography (HPLC)

Due to the high polarity and basicity of the amidine, standard C18 gradients often result in poor retention or peak tailing.

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18 (e.g., Waters Atlantis T3).

-

Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 95% B to 50% B over 15 minutes (HILIC mode).

-

Detection: UV at 260 nm (Pyridine absorption).

Proton NMR ( -NMR) Interpretation

Solvent:

-

8.6 - 8.8 ppm (1H, d): Pyridine

- 7.4 - 8.0 ppm (3H, m): Remaining pyridine ring protons.

-

3.8 - 4.0 ppm (2H, s): Methylene bridge (

-

9.0 - 9.5 ppm (Broad s): Amidine/Ammonium protons (only visible in DMSO-

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive mode).

-

Expected Parent Ion:

m/z. -

Note: You will observe the mass of the free base cation, not the salt weight.

Part 4: Applications in Drug Discovery

Serine Protease Inhibition

The amidine group (

-

Mechanism: Competitive reversible inhibition.

-

Utility: Used as a fragment in Fragment-Based Drug Design (FBDD) to identify novel scaffolds binding to the S1 pocket.

iNOS/nNOS Inhibition

Acetamidine derivatives are known inhibitors of Nitric Oxide Synthase (NOS). The amidine moiety mimics the guanidine group of the substrate L-Arginine, blocking the active site.

-

Selectivity: The pyridine ring provides a vector for adding substituents to tune selectivity between iNOS (inducible) and nNOS (neuronal).

Figure 2: Mechanism of action for protease inhibition via S1 pocket engagement.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Amidine Derivatives. Retrieved from [Link]

- Bernatowicz, M. S., et al. (1992). Development of Potent Thrombin Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for amidine pharmacophore utility).

- Southan, G. J., & Szabo, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology. (Contextual reference for amidine-based NOS inhibition).

Sources

Physicochemical Profiling & Synthetic Strategies for Pyridine-Based Amidine Derivatives

Executive Summary Pyridine-based amidine derivatives represent a privileged scaffold in medicinal chemistry, particularly in the design of serine protease inhibitors (e.g., Thrombin, Factor Xa). Their value lies in the amidine moiety’s ability to form a high-affinity "salt bridge" with aspartate residues (e.g., Asp189 in trypsin-like proteases), while the pyridine ring offers a tunable vector for pi-stacking and hydrogen bonding.

However, these derivatives present a "Basicity-Lipophilicity Paradox." The high basicity of the amidine group (pKa ~9–11) ensures strong target binding but results in permanent ionization at physiological pH, leading to low LogD and poor membrane permeability. This guide provides a technical roadmap for navigating these properties, from accurate pKa determination to robust synthetic protocols.

Structural Fundamentals & Tautomerism

The core structure consists of a pyridine ring substituted with a carboximidamide (amidine) group. Unlike simple benzamidines, the presence of the heteroatom (nitrogen) in the pyridine ring introduces unique electronic effects and tautomeric possibilities.

The Electronic "Tug-of-War"

-

Amidine Group: A strong electron donor (mesomeric effect) but highly basic.

-

Pyridine Ring: Electron-withdrawing (inductive and mesomeric effects), especially at the 2- and 4-positions.

-

Net Effect: The electron-withdrawing nature of the pyridine ring lowers the pKa of the attached amidine group relative to benzamidine (pKa ~11.6). For example, 4-amidinopyridine typically exhibits a pKa in the range of 9.0–10.0, making it slightly less basic but still fully protonated at pH 7.4.

Tautomeric Equilibria

Pyridine-based amidines exist in a dynamic equilibrium. In the neutral form, the amidine hydrogen can migrate between the two nitrogen atoms. In 2-amidinopyridines, an intramolecular hydrogen bond can stabilize the syn-tautomer, influencing binding kinetics.

Critical Physicochemical Parameters[1][2][3]

Accurate profiling of these parameters is non-negotiable for lead optimization.

pKa: The Determinant of Potency

The pKa dictates the ionization state. For thrombin inhibitors, a cationic amidine is required for the salt bridge to Asp189. However, if the pKa is too high, desolvation penalties increase.

| Compound Class | Approx.[1][2][3][4][5][6][7][8][9] pKa (Amidine) | Electronic Influence |

| Benzamidine | ~11.6 | Baseline (Phenyl ring is mildly donating) |

| 4-Amidinopyridine | ~9.5 – 10.5 | Pyridine N withdraws density, lowering pKa. |

| 3-Amidinopyridine | ~10.0 – 11.0 | Inductive withdrawal only (meta position). |

| 2-Amidinopyridine | ~8.5 – 9.5 | Strong inductive withdrawal + H-bond stabilization. |

LogD vs. LogP: The "Real" Lipophilicity

LogP (partition coefficient of the neutral species) is often misleading for amidines.

-

LogP: May appear moderate (e.g., 0.5 to 1.5).

-

LogD (pH 7.4): Because the amidine is >99% protonated at pH 7.4, the distribution coefficient (LogD) drops drastically, often into negative values (e.g., -1.0 to -2.0).

-

Implication: This necessitates the use of prodrug strategies (e.g., carbamates or double-prodrugs like Dabigatran etexilate) to mask the charge for oral absorption.

Synthetic Pathways: The Pinner Protocol

The Pinner reaction remains the most reliable method for converting pyridine-nitriles to amidines. Direct addition of ammonia is often sluggish; the imidate intermediate activates the carbon.

The Pinner Workflow

-

Activation: Nitrile + Alcohol + HCl (anhydrous)

Imidate Ester Hydrochloride. -

Amination: Imidate Ester + Ammonia/Amine

Amidine.

Expert Protocol: Synthesis of 4-Amidinopyridine

-

Imidate Formation: Dissolve 4-cyanopyridine in anhydrous ethanol (0.5 M). Cool to 0°C. Bubble dry HCl gas through the solution for 30-60 mins until saturation. Seal and stir at room temperature for 24h. The imidate salt usually precipitates.

-

Workup 1: Dilute with anhydrous ether to fully precipitate the imidate hydrochloride. Filter under argon (hygroscopic!).

-

Ammonolysis: Resuspend the solid in anhydrous ethanol. Treat with 7N NH3 in methanol (excess). Stir at RT for 12h.

-

Purification: Evaporate solvent. Recrystallize the crude amidine hydrochloride from EtOH/Ether or purify via RP-HPLC (C18, 0.1% TFA).

Experimental Protocols (Self-Validating Systems)

Potentiometric pKa Determination

Standard titration often fails for amidines due to their high basicity (pKa > 10).

-

Self-Validating Step: Calibrate the electrode using standard buffers (pH 4, 7, 10) and a check-standard (e.g., Benzamidine, pKa 11.6) before every run.

-

Protocol:

-

Prepare a 1 mM solution of the amidine in 0.1 M KCl (to maintain ionic strength).

-

Titrate with 0.1 M HCl (starting from basic pH) or 0.1 M KOH (starting from acidic pH).

-

Critical Note: For pKa > 10, conduct the titration under inert gas (N2) to prevent CO2 absorption (carbonate formation errors).

-

Data Analysis: Use the Bjerrum plot method or software (e.g., Hyperquad) to fit the dissociation curve.

-

Shake-Flask LogD (pH 7.4)

-

Why Shake-Flask? HPLC methods rely on retention time correlations that may fail for permanently charged cations.

-

Protocol:

-

Phase Preparation: Pre-saturate n-octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice-versa for 24h.

-

Equilibration: Dissolve compound in the aqueous phase (buffer). Add equal volume of pre-saturated octanol.

-

Agitation: Shake for 1h, centrifuge for 30 mins to separate phases.

-

Quantification: Measure concentration in both phases using UV-Vis or HPLC.

-

Validation: Mass balance must be >95% (Conc_aq + Conc_oct ≈ Conc_initial). If recovery is low, the compound may be precipitating at the interface or adsorbing to the glass.

-

Therapeutic Application: Thrombin Inhibition

The pyridine-amidine scaffold is a cornerstone in anticoagulant design.

Mechanism of Action

Thrombin (Factor IIa) has a deep "S1 specificity pocket" containing Asp189 .

-

The Amidine cation forms a bidentate salt bridge with the carboxylate of Asp189.

-

The Pyridine ring serves as a rigid linker, orienting the hydrophobic "P-site" substituents into the S2/S3 pockets.

-

Example: In early development of Melagatran (though a benzamidine derivative, the principle applies), the amidine was crucial for potency but prevented oral bioavailability. This led to the development of Ximelagatran (a hydroxylamine/ester prodrug).

Structure-Activity Relationship (SAR)

-

Para-substitution (4-amidinopyridine): Optimal geometry for reaching Asp189 in deep pockets.

-

Meta-substitution (3-amidinopyridine): Often used when the scaffold requires a bent conformation to access the S1 pocket.

References

-

Theoretical Calculation of pKa Values of Amidines. Computational and Theoretical Chemistry Group. Validates DFT methods against experimental amidine pKa values.

-

Design, synthesis and biological evaluation of thrombin inhibitors based on a pyridine scaffold. Org Biomol Chem (2007). Details the synthesis and S1 pocket binding of pyridine-amidines.

-

Physicochemical Properties of Pyridine. PubChem. Baseline data for the pyridine ring pKa and LogP.

-

LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. J. Med. Chem. Analysis of LogD7.4 vs LogP for ionizable groups.

-

The Pinner Reaction. J&K Scientific. Standard protocol for amidine synthesis from nitriles.

Sources

- 1. 3-Aminopyridin-4-ol | C5H6N2O | CID 233392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Aminopyrimidine | C4H5N3 | CID 68958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound Pyridine (FDB014733) - FooDB [foodb.ca]

- 5. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-氨基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-Aminopyridine | 504-24-5 [chemicalbook.com]

- 8. reddit.com [reddit.com]

- 9. helixchrom.com [helixchrom.com]

Physicochemical Profiling: 2-Pyridin-2-ylethanimidamide Dihydrochloride

The following technical guide details the physicochemical properties, specifically the acid-base dissociation constants (pKa), of 2-Pyridin-2-ylethanimidamide dihydrochloride .

This guide is structured for researchers requiring precise data for lead optimization, solubility profiling, and ADME prediction.[1]

Executive Summary

2-Pyridin-2-ylethanimidamide dihydrochloride (CAS: 1185300-57-5) is a dicationic salt often utilized as a fragment in medicinal chemistry or as a specific reagent in nitric oxide synthase (NOS) inhibition studies.[2]

Its acid-base profile is defined by two distinct ionization centers: the pyridine nitrogen and the amidine functional group . Understanding the interplay between these two sites is critical, as the protonation state dictates the molecule's solubility, lipophilicity (LogD), and binding affinity at physiological pH.[1]

Key Physicochemical Data (Predicted)

| Ionizable Group | Type | Estimated pKa | Charge at pH 7.4 | Structural Influence |

| Amidine ( | Base (Strong) | 10.8 – 11.2 | +1 (Cationic) | Lowered from ~12.4 by Pyridine EWG effect. |

| Pyridine (Heterocycle) | Base (Weak) | 3.5 – 4.2 | 0 (Neutral) | Lowered from ~5.2 by Amidinium cation field effect. |

Physiological State: At physiological pH (7.4), the molecule exists predominantly as a monocation (Pyridine

Part 1: Structural Analysis & Acid-Base Equilibria

To accurately model the pKa values, one must deconstruct the molecule into its parent pharmacophores and account for intramolecular electronic effects.[1]

The Dicationic Starting State

As a dihydrochloride salt , the compound is supplied in its fully protonated, dicationic form (

Stepwise Dissociation Mechanism

The dissociation proceeds in two distinct steps as the pH increases. The order is determined by the relative acidity of the protons.

-

Step 1 (Acidic Region): Deprotonation of the Pyridinium Ion

-

Transition: Dication (

) -

Mechanism:[3] The pyridine nitrogen lone pair is the weaker base. Consequently, its conjugate acid is the stronger acid.[1]

-

Electronic Effect: The nearby amidinium group (permanently charged in this pH range) exerts a strong electron-withdrawing inductive (-I) and field effect. This destabilizes the positive charge on the pyridine, making the proton more acidic than in unsubstituted pyridine (pKa 5.23).[1]

-

Result: pKa

shifts down to the 3.5–4.2 range.

-

-

Step 2 (Basic Region): Deprotonation of the Amidinium Ion

-

Transition: Monocation (

) -

Mechanism:[3] The amidine group is a strong base due to resonance stabilization of the protonated form (delocalization of the positive charge across the N-C-N triad).[3]

-

Electronic Effect: The pyridine ring (now neutral) acts as an electron-withdrawing group (EWG) relative to a methyl group (as in acetamidine, pKa 12.4). This withdraws electron density from the amidine carbon, slightly increasing the acidity of the amidinium proton.[1]

-

Result: pKa

shifts down to the 10.8–11.2 range (comparable to benzamidine, pKa 11.6).

-

Part 2: Visualization of Protonation States

The following diagram illustrates the equilibrium species and the dominant forms at various pH levels.

Caption: Protonation cascade of 2-Pyridin-2-ylethanimidamide.[2][4][5] The transition from Species A to B represents the first ionization event.[1]

Part 3: Experimental Determination Protocol

For drug development applications requiring experimental validation (E-E-A-T), the following Potentiometric Titration Protocol is the gold standard. This method is self-validating through the use of a reference standard (KCl).

Materials

-

Compound: ~10 mg of 2-Pyridin-2-ylethanimidamide dihydrochloride.

-

Titrant: 0.1 M NaOH (Carbonate-free, standardized).

-

Solvent: 0.15 M KCl (aq) (to maintain constant ionic strength).

-

Inert Gas: Argon or Nitrogen (to prevent CO

absorption).

Workflow

-

System Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01). Verify slope efficiency (>98%).

-

Sample Preparation: Dissolve the dihydrochloride salt in 20 mL of 0.15 M KCl. The initial pH should be acidic (< 3.0) due to the salt protons.

-

Titration:

-

Titrate with 0.1 M NaOH in small increments (e.g., 5 µL).

-

Allow electrode stabilization (drift < 0.5 mV/min) between additions.

-

Record data points past the second inflection point (up to pH ~12.5).

-

-

Data Analysis:

-

Plot pH vs. Volume of NaOH.

-

Identify inflection points using the first derivative (

). -

Validation Check: The volume of NaOH required to reach the first equivalence point should equal the volume from the first to the second equivalence point (stoichiometry 1:1).

-

Experimental Workflow Diagram

Caption: Standardized Potentiometric Titration workflow for dicationic salts.

Part 4: Biological Implications

Solubility & Formulation

-

High Solubility: As a dihydrochloride salt, the compound is highly water-soluble.

-

pH Stability: Aqueous solutions are stable at acidic pH. At pH > 11, the free base may precipitate if the concentration exceeds the intrinsic solubility (

), although amidines generally remain relatively polar.[1]

Membrane Permeability (LogD)

-

pH 7.4: The molecule carries a +1 charge . This significantly limits passive diffusion across the blood-brain barrier (BBB) or gastrointestinal tract compared to neutral molecules.

-

Optimization Strategy: To improve permeability, researchers often employ prodrug strategies (e.g., amidoximes) that mask the amidine charge, allowing the neutral molecule to permeate before being reduced back to the active amidine in vivo.[1]

Target Binding

-

Amidine Moiety: The protonated amidine often mimics the guanidinium group of arginine. It frequently serves as a critical anchor point in active sites of enzymes like Nitric Oxide Synthase (NOS) or serine proteases (e.g., Thrombin, Trypsin), forming a salt bridge with an Aspartate or Glutamate residue.[1]

-

Pyridine Moiety: The neutral pyridine nitrogen (at physiological pH) can act as a hydrogen bond acceptor or coordinate with active site metals (e.g., Heme iron in NOS).

References

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for Pyridine pKa = 5.23).

- Oszczapowicz, J. (1991). Basicity of Amidines. In The Chemistry of Amidines and Imidates (Vol. 2, pp. 623-688). Wiley. (Source for Acetamidine pKa = 12.4 and substituent effects).

-

ChemicalBook. (2024). 2-Pyridin-2-ylethanimidamide dihydrochloride Product Page.

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463.[1] (Source for comparative substituent effects).

-

PubChem. (2024). Compound Summary: 2-Ethylpyridine.[6] (Source for 2-ethylpyridine pKa = 5.89, illustrating the baseline before amidine substitution).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 2-Pyridineacetamide | C7H8N2O | CID 227129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyridine, 2-ethyl-5-methyl- [webbook.nist.gov]

- 6. 2-エチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

Thermodynamic Stability & Degradation Kinetics of Amidine Dihydrochloride Salts

Executive Summary

The thermodynamic stability of amidine dihydrochloride salts represents a critical intersection between solid-state physics and organic reactivity. While the amidine moiety (

This guide deconstructs the physicochemical landscape of these salts, focusing on the competition between crystal lattice energy and hydration enthalpy . It provides a self-validating analytical workflow to quantify degradation, primarily driven by moisture-mediated hydrolysis to amides, and offers evidence-based mitigation strategies.

The Physicochemical Landscape

The Amidine Moiety and Salt Stoichiometry

The amidine group is a nitrogen analogue of a carboxylic acid but functions as a strong base (

The Dihydrochloride Context: A "dihydrochloride" salt implies the presence of two protonatable basic centers. In the context of amidines, this almost exclusively refers to diamidines (molecules containing two amidine groups) or molecules containing one amidine and a secondary basic amine.

-

Mono-amidine: Forms a monohydrochloride (

). -

Diamidine: Forms a dihydrochloride (

).

Expert Insight: The choice of a dihydrochloride salt is often driven by the need for high aqueous solubility. However, this creates a "thermodynamic trap": the high solvation energy that aids solubility also drives high hygroscopicity, lowering the activation energy for solid-state hydrolysis.

Thermodynamic Stability vs. Kinetic Lability

Stability must be viewed through two lenses:

-

Thermodynamic Stability: The energy state of the crystal lattice relative to its hydrolysis products. Amidine salts are thermodynamically unstable relative to their amide hydrolysis products in the presence of water.

-

Kinetic Stability: The rate at which this transition occurs. In a dry, crystalline state, the reaction is kinetically inhibited. Moisture sorption (hygroscopicity) mobilizes the ions, removing this kinetic barrier.

Degradation Mechanisms: The Hydrolysis Pathway

The primary degradation pathway for amidine salts is hydrolysis to the corresponding amide . This reaction is pH-dependent and accelerated by heat and moisture.

The Mechanism

The reaction proceeds via nucleophilic attack of water on the carbocationic center of the protonated amidine.

-

Nucleophilic Attack: Water attacks the

carbon. -

Tetrahedral Intermediate: Formation of a transient intermediate.

-

Elimination: Expulsion of ammonia (or amine) and formation of the amide.

Visualization: Amidine Hydrolysis Pathway

Caption: The conversion of amidine dihydrochloride to amide involves a tetrahedral intermediate. The expulsion of ammonia is often the rate-determining step in acidic media.

Analytical Workflow & Experimental Protocols

To validate the stability of an amidine dihydrochloride, one cannot rely on a single assay. A self-validating system requires correlating physical changes (hygroscopicity) with chemical changes (purity).

Stability Assessment Flowchart

Caption: A tiered approach ensuring physical form changes (Phase 1) are correlated with chemical degradation events (Phase 3).

Protocol: Dynamic Vapor Sorption (DVS)

Why this matters: Amidine dihydrochlorides are prone to deliquescence. This protocol defines the "Critical Relative Humidity" (CRH).

-

Sample Prep: Load 10–15 mg of sample into the DVS pan.

-

Equilibration: Dry at 0% RH at 25°C for 6 hours to establish dry mass (

). -

Sorption Cycle: Increase RH in 10% steps from 0% to 90%. Hold at each step until mass change (

) is <0.002% per minute. -

Desorption Cycle: Decrease RH from 90% to 0% in 10% steps.

-

Data Analysis: Plot Isotherm. Hysteresis between sorption/desorption indicates hydrate formation or pore condensation.

-

Warning Sign: Mass increase >2% at 40% RH indicates high risk for standard stability chambers.

-

Protocol: Forced Degradation (Hydrolysis)

Why this matters: Validates the analytical method's ability to detect the specific amide impurity.

| Stress Condition | Reagent | Conditions | Target Degradation |

| Acidic | 0.1 N HCl | 60°C for 24–48 hrs | 5–20% |

| Basic | 0.1 N NaOH | Ambient for 1–4 hrs | 5–20% |

| Oxidative | 3% | Ambient for 24 hrs | 5–20% |

| Thermal | Solid State | 80°C for 7 days | <5% |

Note on Basic Stress: Amidines are relatively stable in acid (due to cationic resonance) but extremely labile in base. Monitor the basic condition closely to prevent total degradation within minutes.

Data Interpretation & Mitigation Strategies

Interpreting Thermodynamic Data

When analyzing DSC (Differential Scanning Calorimetry) data for amidine dihydrochlorides:

-

Sharp Endotherm: Indicates melting (

). High -

Broad Endotherm (50–120°C): Indicates desolvation (loss of water). If this exists, the salt is likely a hydrate.

-

Exotherm after Melt: Indicates decomposition (ammonia loss).

Mitigation: Counter-ion Selection

If the dihydrochloride proves too hygroscopic (deliquescent at <60% RH), consider salt switching. The chloride ion has a high charge density, contributing to hygroscopicity.

| Salt Form | Hygroscopicity Risk | Solubility | Notes |

| Dihydrochloride | High | Excellent | Standard for synthesis; often requires desiccant. |

| Di-Isethionate | Moderate | Good | Common alternative for diamidines (e.g., Pentamidine). Lower charge density anion. |

| Dimesylate | Low to Moderate | High | Good stability; methanesulfonic acid is a strong acid. |

| Pamoate | Very Low | Poor | Used for depot formulations; hydrophobic counter-ion. |

Formulation Strategy

For amidine dihydrochlorides, moisture control is the primary stability lever .

-

Lyophilization: If liquid stability is poor, freeze-drying is standard. Maintain pH < 6.0 in the pre-lyophilization solution to prevent free-base formation.

-

Packaging: Use Alu/Alu blisters or HDPE bottles with molecular sieve desiccants.

-

Excipients: Avoid reducing sugars (lactose) if the amidine has any primary amine character (Maillard reaction risk), though the amidine nitrogen itself is less reactive than a primary amine.

References

-

Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

Page, M. I., Webster, P. S., & Ghosez, L. (1990).[1] The hydrolysis of azetidinyl amidinium salts.[1] Part 2. Substituent effects, buffer catalysis, and the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2.[1] Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2332, Benzamidine. Retrieved from [Link]

-

Werner, C. et al. (2011). Analysis of 2,2'-Azobis(2-amidinopropane) Dihydrochloride Degradation and Hydrolysis in Aqueous Solutions. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Gao, Y. et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. Retrieved from [Link][2]

Sources

- 1. The hydrolysis of azetidinyl amidinium salts. Part 2. Substituent effects, buffer catalysis, and the reaction mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. US3725456A - Process for preparing amidine salts - Google Patents [patents.google.com]

The Coordination Chemistry of 2-Pyridin-2-ylethanimidamide and its Hydrazone Tautomer: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the coordination chemistry of 2-pyridin-2-ylethanimidamide, with a primary focus on its more stable and widely studied tautomeric form, N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide. This versatile tridentate ligand has demonstrated a rich coordination behavior with a variety of transition metals, leading to the formation of complexes with diverse geometries and interesting properties. This document will serve as a comprehensive resource for researchers in coordination chemistry, materials science, and drug development, detailing the synthesis of the ligand, its coordination with various metal ions, characterization methodologies, and potential applications.

Introduction: Unveiling a Versatile Ligand

In the vast landscape of coordination chemistry, the design and synthesis of ligands with specific donor atoms and steric properties are paramount to developing novel metal complexes with tailored functionalities.[1] Pyridine-based ligands, in particular, have garnered significant attention due to their versatile coordination capabilities and the diverse applications of their metal complexes in catalysis, medicine, and materials science.[2][3] This guide focuses on a specific yet highly promising pyridine-containing ligand system: 2-pyridin-2-ylethanimidamide and its commonly encountered tautomer, a hydrazone derivative.

While 2-pyridin-2-ylethanimidamide is a valid chemical entity, often available as a dihydrochloride salt, the scientific literature extensively documents its tautomeric hydrazone form, N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide.[4][5][6] This hydrazone is readily synthesized and demonstrates robust chelating behavior, making it a valuable building block for a range of coordination compounds. Hydrazone derivatives are of significant interest to inorganic chemists due to their versatile coordination ability and the use of their transition metal complexes in modeling enzymatic pathways and various pharmacological applications.[4] These compounds can exhibit keto-enol tautomerism, allowing them to coordinate to metal ions as neutral, monoanionic, or dianionic ligands.[4][6]

This guide will delve into the synthesis, structural characteristics, and coordination behavior of this ligand system, providing researchers with the foundational knowledge to explore its potential in their respective fields.

Ligand Synthesis and Characterization

The synthesis of the hydrazone tautomer of 2-pyridin-2-ylethanimidamide is a straightforward condensation reaction. The general methodology involves the reaction of 2-acetylpyridine with a suitable hydrazide, such as acetohydrazide or nicotinohydrazide, typically under reflux in an alcoholic solvent like methanol or ethanol.[4][5][6]

Caption: Synthetic workflow for N'-[1-(pyridin-2-yl)ethylidene]hydrazide ligands.

Experimental Protocol: Synthesis of N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide

This protocol is a generalized procedure based on methodologies reported in the literature.[4][5][6]

Materials:

-

2-acetylpyridine

-

Acetohydrazide

-

Methanol (reagent grade)

-

Stirring hotplate

-

Reflux condenser

-

Standard laboratory glassware

Procedure:

-

Dissolve equimolar amounts of 2-acetylpyridine and acetohydrazide in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Attach a reflux condenser and heat the mixture to reflux with continuous stirring. The reaction time can vary but is typically in the range of 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

The resulting solid product can be collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol.

Characterization:

The synthesized ligand is typically characterized by a suite of spectroscopic and analytical techniques:

-

FT-IR Spectroscopy: The infrared spectrum will show characteristic bands for the N-H, C=O, and C=N stretching vibrations. The presence of the C=O band confirms the existence of the keto form of the hydrazone.[6]

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is used to confirm the molecular structure of the ligand. The proton NMR spectrum will show characteristic signals for the pyridine ring protons, the methyl protons, and the N-H proton.[6]

-

Mass Spectrometry: This technique is used to determine the molecular weight of the synthesized ligand, confirming its identity.

-

Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the expected molecular formula.[6]

Coordination Chemistry: A Tridentate Chelator

The N'-[1-(pyridin-2-yl)ethylidene]hydrazide ligand typically acts as a neutral tridentate chelating agent, coordinating to a central metal ion through the nitrogen atom of the pyridine ring, the imino nitrogen of the hydrazone moiety, and the carbonyl oxygen atom.[4] This NNO donor set allows for the formation of stable five- and six-membered chelate rings, resulting in the formation of well-defined coordination complexes.

Caption: Tridentate (NNO) coordination of the hydrazone ligand to a metal center.

The coordination of two of these tridentate ligands to a single metal center typically results in a distorted octahedral geometry.[4] The metal-to-ligand ratio in these complexes is often 1:2.[5]

Coordination with Various Metal Ions

Research has demonstrated the ability of this ligand to form stable complexes with a range of transition metals:

-

Copper(II) and Nickel(II): Studies have reported the synthesis and crystal structures of octahedral Cu(II) and Ni(II) complexes with N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide.[4] In these complexes, the central metal ion is coordinated to two ligand molecules, resulting in a [M(L)₂]²⁺ cationic complex. The charge is balanced by counter-ions such as nitrate or perchlorate.[4]

-

Cobalt(II), Chromium(III), and Iron(II): The formation of complexes with these metal ions has also been reported, with a typical metal-to-ligand ratio of 1:2.[5]

-

Zinc(II): Zinc complexes of related pyridine-based hydrazone ligands have been synthesized and characterized, often exhibiting five- or six-coordinate geometries.

The electronic and steric properties of the metal ion, as well as the nature of the counter-anion and solvent, can influence the final geometry and structure of the resulting coordination complex.

Structural and Spectroscopic Data of Representative Complexes

| Metal Ion | Complex Formula | Geometry | Key Spectroscopic Features | Reference |

| Cu(II) | [Cu(L)₂]·NO₃ | Distorted Octahedral | Shift in C=N and C=O stretching frequencies in IR; d-d transitions in UV-Vis. | [4] |

| Ni(II) | [Ni(L)₂]·ClO₄·H₂O | Distorted Octahedral | Shift in C=N and C=O stretching frequencies in IR; characteristic d-d transitions for octahedral Ni(II) in UV-Vis. | [4] |

| Co(II) | [Co(L)₂]Cl₂ | Octahedral (proposed) | Changes in IR and UV-Vis spectra upon complexation. | [5] |

Applications and Future Perspectives

The coordination complexes of 2-pyridin-2-ylethanimidamide and its hydrazone tautomer are not merely of academic interest. Their unique structural and electronic properties pave the way for a range of potential applications.

-

Biological Activity: Hydrazone-based metal complexes are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, and antitumor properties.[6] The chelation of the metal ion can enhance the biological activity of the free ligand.[6] Further investigation into the biological potential of these specific complexes is a promising avenue for future research.

-

Catalysis: The well-defined coordination environment around the metal center in these complexes suggests their potential as catalysts in various organic transformations. Pyridine-based ligands are widely used in catalysis, and these complexes could offer unique reactivity and selectivity.[3]

-

Materials Science: The ability of these ligands to form stable complexes with various metal ions could be exploited in the design of novel materials with interesting magnetic or optical properties.[6]

Conclusion

The coordination chemistry of 2-pyridin-2-ylethanimidamide, primarily through its accessible and stable hydrazone tautomer, N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide, offers a rich and underexplored area of research. The straightforward synthesis of the ligand and its ability to form stable, well-defined complexes with a variety of transition metals make it an attractive platform for the development of new functional materials and biologically active compounds. This technical guide has provided a comprehensive overview of the current state of knowledge, from ligand synthesis and characterization to coordination behavior and potential applications. It is hoped that this will serve as a valuable resource for researchers and scientists, stimulating further investigation into the fascinating coordination chemistry of this versatile ligand system.

References

- Datta, A., Huang, J. H., Clegg, J. K., Liu, P. H., & Chuang, S. J. (2012). Octahedral CuII and NiII complexes manifesting with N'-[1-(pyridin-2-yl)ethylidene] acetohydrazide. Central European Journal of Chemistry, 10(5), 1635-1641.

- Al-Adilee, K. J., & Al-Jibouri, M. N. (2016). Synthesis of New Complexes by Using Pyridine Acetohydrazone Derivatives.

- Kaur, N., & Singh, A. (2023). Synthesis of Transition Metal Complexes of Zn with Hydrazone Schiff Base as a Ligand. In AIP Conference Proceedings (Vol. 2735, No. 1, p. 020020). AIP Publishing LLC.

- Faye, M., Sall, A. S., Dieng, M., Gaye, M., & Sarr, O. (2021). Crystal structures of bis-{N-[1-(pyridin-2-yl-κN)ethylidene]nicotine hydrazide-κN′,O}cobalt(II) bis(perchlorate) dihydrate and bis-{N-[1-(pyridin-2-yl-κN)ethylidene]nicotine hydrazide-κN′,O}copper(II) bis(perchlorate). European Journal of Chemistry, 12(2), 159-164.

- Al-Kilany, A. A. (Year). Synthesis of New Complexes by Using Pyridine Acetohydrazone Derivatives.

- Al-Omar, M. A. (2010). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 15(12), 9449-9460.

-

Request PDF. (n.d.). Synthesis and Characterization of Transition Metal Complexes Derived from ( E )- N -(1-(Pyridine-2-yl)ethylidiene)benzohydrazide (PEBH). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-(Pyridin-2-yl)-N-(2-(pyridin-2-yl)ethyl)-N-(pyridin-2-ylmethyl)ethan-1-amine | 236745-06-5. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Pyridin-2-ylethoxy)propanimidamide. Retrieved from [Link]

-

AWS. (n.d.). Synthesis of (E)-N'-(pyridine-2-ylmethylene) picolino hydrazide with promising antimicrobial and. Retrieved from [Link]

-

CABI Digital Library. (n.d.). Acetohydrazide derivatives are potent biologically. Retrieved from [Link]

-

Chemchart. (n.d.). 1-Pyridin-2-yl-propan-2-one (6302-02-9). Retrieved from [Link]

-

Chemchart. (n.d.). Betahistine dihydrochloride (5579-84-0). Retrieved from [Link]

-

AccelaChemBio. (n.d.). 926234-06-2,1-(cyclopentylcarbonyl)piperidin-4-amine. Retrieved from [Link]

Sources

A Technical Guide to the Hydrogen Bonding Donor Potential of 2-Pyridin-2-ylethanimidamide for Drug Discovery Applications

Abstract: The amidine functional group is a cornerstone of modern medicinal chemistry, prized for its ability to engage in strong hydrogen bonding and electrostatic interactions within protein active sites.[1] This guide provides an in-depth technical analysis of 2-Pyridin-2-ylethanimidamide, a molecule that combines the potent hydrogen-bonding capabilities of an imidamide group with the unique electronic and steric properties of a pyridine ring. We will explore the structural characteristics, physicochemical properties, and hydrogen bond donor potential of this compound. Furthermore, this paper details field-proven experimental and computational protocols for characterizing its interactions, offering researchers, scientists, and drug development professionals a comprehensive framework for leveraging this scaffold in the design of novel therapeutics.

The Strategic Importance of Amidines in Medicinal Chemistry

The Amidine Moiety: A Versatile Hydrogen Bonding Pharmacophore

Amidines, characterized by the –C(=NH)–NH2 functional group, are recognized as valuable pharmacophores in drug design.[1][2] Their nitrogen-carbon-nitrogen backbone confers strong basicity and a capacity for robust hydrogen bonding.[3] This allows them to form non-covalent interactions, such as hydrogen bonds and electrostatic interactions, with molecular targets like proteins and DNA.[1] As bioisosteres of amides and carboxylic acids, amidines can mimic the interactions of these groups while offering distinct physicochemical properties, making them compelling candidates for lead optimization and the development of agents with antimicrobial, antiviral, and antiprotozoal activities.[1][4][5][6]

Introducing 2-Pyridin-2-ylethanimidamide: Structure and Potential

2-Pyridin-2-ylethanimidamide incorporates the ethanimidamide group attached to a pyridine ring at the 2-position. This specific arrangement presents a unique molecular scaffold for drug design.

Structure:

-

IUPAC Name: 2-(Pyridin-2-yl)ethanamine[7]

-

Molecular Formula: C₇H₁₀N₂[8]

-

Key Features:

-

Imidamide (Amidine) Group: The primary source of hydrogen bond donor functionality through its two N-H bonds.

-

Pyridine Ring: A heteroaromatic system that influences the electronic properties of the entire molecule and can act as a hydrogen bond acceptor.

-

Ethyl Linker: A two-carbon chain providing conformational flexibility between the pyridyl and imidamide moieties.

-

The combination of a strong hydrogen bond donor group (imidamide) and a hydrogen bond acceptor/aromatic system (pyridine) within a flexible scaffold makes 2-Pyridin-2-ylethanimidamide a molecule of significant interest for probing protein active sites, particularly those rich in carboxylate residues (Aspartate, Glutamate).

Physicochemical Properties and Hydrogen Bond Donor Characteristics

The hydrogen bonding potential of 2-Pyridin-2-ylethanimidamide is governed by the interplay between its imidamide and pyridyl components.

The Imidamide Group: A Potent H-Bond Donor

The imidamide group contains two N-H bonds capable of donating hydrogen bonds. The strength of these donations is influenced by the basicity of the nitrogen atoms. The pKa of a typical pyridinium ion is around 5.2-5.5, while that of an iminium ion is significantly higher, around 9.[9][10] This indicates that the imidamide group is a strong base, readily protonated under physiological conditions to form a positively charged amidinium ion. This cation is an exceptionally strong hydrogen bond donor, capable of forming charge-assisted hydrogen bonds with anionic residues in a protein binding pocket.

Influence of the Pyridyl Moiety

The pyridine ring, being an electron-withdrawing system, can subtly influence the acidity of the N-H protons on the adjacent imidamide group. This electronic effect can modulate the strength of the hydrogen bonds formed. Furthermore, the nitrogen atom of the pyridine ring itself is a hydrogen bond acceptor, allowing for complex and potentially bidentate interactions within a binding site.

Tabulated Physicochemical Data

While specific experimental data for 2-Pyridin-2-ylethanimidamide is not broadly available, the properties of its constituent parts can be summarized for predictive purposes.

| Property | Group | Typical Value/Characteristic | Significance |

| pKa (Conjugate Acid) | Pyridine | ~5.23[9] | Weakly basic; acts as H-bond acceptor. |

| pKa (Conjugate Acid) | Imidamide | >9 (estimated) | Strongly basic; protonates to form a potent H-bond donor. |

| H-Bond Donors | Imidamide | 2 (N-H) | Primary sites for interaction with acceptor groups. |

| H-Bond Acceptors | Pyridine-N, Imidamide-N | 2 | Can interact with donor groups like -OH or -NH. |

| logP | 2-Pyridylethylamine | -0.11[8] | Indicates good hydrophilicity. |

Experimental Characterization of Hydrogen Bonding

A multi-faceted experimental approach is crucial for fully characterizing the hydrogen bonding potential. The choice of method depends on the specific information required, from geometric details to thermodynamic parameters.

Rationale for Method Selection

-

X-ray Crystallography: Provides the most definitive, high-resolution geometric data on hydrogen bonds, including donor-acceptor distances and angles, in the solid state.[11][12] It is the gold standard for visualizing precise binding modes.[13]

-

NMR Spectroscopy: A powerful technique for studying hydrogen bonds in solution.[14] Chemical shift titrations and temperature dependence studies can provide information on the strength and dynamics of these interactions.[15][16]

-

Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring the thermodynamics of binding events in solution.[17] ITC directly measures the heat released or absorbed during binding, allowing for the determination of binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.[18][19][20]

Workflow for Experimental Characterization

The following diagram illustrates a logical workflow for leveraging these techniques to gain a comprehensive understanding of the molecule's hydrogen bonding capabilities.

Caption: Experimental workflow for characterizing H-bonds.

Protocol: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Objective: To quantitatively determine the thermodynamic parameters of the interaction between 2-Pyridin-2-ylethanimidamide (the ligand) and a model hydrogen bond acceptor (the macromolecule), such as a protein with a known carboxylate-rich binding pocket.

Self-Validation: The protocol's integrity is maintained by ensuring meticulous buffer matching between the sample cell and the syringe to minimize heats of dilution, which can obscure the actual binding heat.[19] A control titration of ligand into buffer is performed to quantify and subtract these background heats.

Methodology:

-

Sample Preparation:

-

Prepare a concentrated stock solution of 2-Pyridin-2-ylethanimidamide (e.g., 1-5 mM).

-

Prepare a solution of the target macromolecule (e.g., 0.05-0.1 mM).

-

Crucial Step: Both solutions must be prepared in the exact same, extensively degassed buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4).[19] Dialyze the protein against the final buffer to ensure a perfect match.

-

-

Instrument Setup:

-

Experimental Run:

-

Equilibrate the system to the desired temperature (e.g., 25 °C).

-

Perform an initial injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.

-

Execute a series of subsequent injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat-rate peaks for each injection to obtain the heat released/absorbed (ΔH).

-

Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).[18][20]

-

Computational Modeling of Hydrogen Bonding Interactions

Computational methods provide invaluable insights into the dynamic and energetic aspects of hydrogen bonding that can be challenging to capture experimentally.[21]

The Synergy of In Silico and Experimental Approaches

Combining computational modeling with experimental data creates a powerful, self-validating system. For instance, Density Functional Theory (DFT) can calculate hydrogen-bonding energies that show excellent linear correlation with experimentally measured binding constants.[22] Molecular Dynamics (MD) simulations can then reveal the dynamic behavior and stability of these bonds over time, complementing the static picture provided by X-ray crystallography.[21]

Logical Flow for Computational Analysis

Caption: Model of interaction in a protein active site.

Conclusion and Future Directions

2-Pyridin-2-ylethanimidamide represents a potent and versatile molecular scaffold for drug discovery. Its primary imidamide group, which is readily protonated at physiological pH, serves as an exceptional hydrogen bond donor capable of forming strong, charge-assisted interactions with carboxylate-bearing residues. The ancillary pyridine ring provides opportunities for further interactions and electronic modulation.

The integrated experimental and computational workflows detailed in this guide provide a robust framework for characterizing these interactions with high confidence. Future research should focus on synthesizing derivatives of this core structure to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity for specific therapeutic targets. The findings compel further investigation of this and related amidine scaffolds in peptide-drug design and beyond. [5][6]

References

- Singh R, et al. (2023).

- BPS Bioscience. (2018, January 16). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. BPS Bioscience.

- Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Harvard Medical School.

- Nuvisan. Isothermal titration calorimetry: the gold standard in ligand-binding analysis. Nuvisan.

- TA Instruments. Characterizing Binding Interactions by ITC. TA Instruments.

- Velazquez-Campoy, A., & Freire, E. (2005). Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions. PubMed.

- Zhang, R., et al. (2024). Hydrogen-bonding behavior of amidines in helical structure. Chemical Science (RSC Publishing).

- Zhang, R., et al. (2024). Hydrogen-bonding behavior of amidines in helical structure. PubMed - NIH.

- Chemistry LibreTexts. (2024, October 28). 2.7: The Hydrogen Bond. Chemistry LibreTexts.

- ResearchGate. (2010, March 8). What NMR experiments can be used to detect hydrogen bonds?

- Ali, H., et al. (2024).

- Zhang, R., et al. (2024, October 22). Hydrogen-bonding behavior of amidines in helical structure.

- Multiple Authors. (Various Years). Syntheses and X-ray crystal structures of zinc complexes with an amido-diamine ligand. Various Publishers.

- Undergraduate Research Center. NMR Spectroscopy as a Tool to Quantify Hydrogen-Bond Accepting Ability. University of California, Davis.

- Olovsson, I. HYDROGEN BOND STUDIES. Diva-Portal.org.

- Chen, J., & Wang, L. (2025, August 10). Theoretical Calculation of Hydrogen-Bonding Strength for Drug Molecules.

- ChemTalk. (2023, January 26). Amide Functional Group. ChemTalk.

- Science Ready. All You Need to Know About Amines & Amides | HSC Chemistry. Science Ready.

- Grabowski, S. J. (2020, November 18). Experimental Methods and Techniques.

- Wikipedia. Hydrogen bond. Wikipedia.

- Bickelhaupt, F. M., et al. (2018).

- CONICET. Analysis of Proton NMR in Hydrogen Bonds in Terms of Lone-Pair and Bond Orbital Contributions. CONICET.

- Multiple Authors. (Various Years). Heteroleptic Amidinate Complexes of Heavy Group 15 Elements – Synthesis, X‐ray Crystal Structures and Theoretical Calculations.

- Kubinyi, H. Hydrogen Bonding: The Last Mystery in Drug Design? Wiley Online Library.

- Ghiandoni, G.M., & Caldeweyher, E. (2023). Fast calculation of hydrogen-bond strengths and free energy of hydration of small molecules. Scientific Reports.

- Li, Y., et al. (2025).

- Ashley, M. A., & Franz, A. K. (2021). NMR Quantification of Hydrogen-Bond-Accepting Ability for Organic Molecules. The Journal of Organic Chemistry.

- MDPI. (2024, August 20). A Series of Zinc Mononuclear Complexes with Imidoyl Amidine Ligands: Syntheses, Crystal Structures, and Photoluminescence Properties. MDPI.

- Filarowski, A., et al. (2016, December 2). Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding. Semantic Scholar.

- de Souza, N. B., et al. (2015).

- MDPI. (n.d.).

- Setyawan, D., et al. (2024). Hydrogen bond analysis of the p-coumaric acid- nicotinamide cocrystal using the DFT and AIM method.

- ResearchGate. (2025, October 30). Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products.

- Jen, T., et al. (n.d.). Amidines and related compounds. 6. Structure-activity relations of antihypertensive and antisecretory agents related to clonidine. Journal of Medicinal Chemistry.

- Sharma, K.

- ChemicalBook. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis. ChemicalBook.

- Thumula, S. (2025, August 6). Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides.

- Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

- MDPI. (2020, November 10). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.

- Wikipedia. 2-Pyridylethylamine. Wikipedia.

- Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.

- PubChem. 2-(Pyrimidin-2-yl)ethan-1-amine. PubChem.

- ECHEMI. pKaH of pyridine versus other imines. ECHEMI.

- MDPI. (2023, April 9). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)

- PubChem. 2-Pyridineethanamine. PubChem.

Sources

- 1. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA-compatible synthesis of amidine pharmacophores via late-stage amine modification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Hydrogen-bonding behavior of amidines in helical structure - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Hydrogen-bonding behavior of amidines in helical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Pyridineethanamine | C7H10N2 | CID 75919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Pyridylethylamine - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. echemi.com [echemi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. books.rsc.org [books.rsc.org]

- 13. Hydrogen bond - Wikipedia [en.wikipedia.org]

- 14. NMR 1H-Shielding Constants of Hydrogen-Bond Donor Reflect Manifestation of the Pauli Principle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What NMR experiments can be used to detect hydrogen bonds? - NMR Wiki Q&A Forum [qa.nmrwiki.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. nuvisan.com [nuvisan.com]

- 18. How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions - ATA Scientific [atascientific.com.au]

- 19. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 20. tainstruments.com [tainstruments.com]

- 21. Hydrogen Bond Interaction Analysis Service - CD ComputaBio [computabio.com]

- 22. researchgate.net [researchgate.net]

Application Note: 2-Pyridin-2-ylethanimidamide Dihydrochloride in Catalysis

This Application Note is designed for researchers and drug development professionals utilizing 2-Pyridin-2-ylethanimidamide dihydrochloride (CAS: 1185300-57-5 / Free base analog CAS: 220-295-1 related) as a ligand in homogeneous catalysis.[1]

Ligand Class: Bidentate N,N-Donor (Amidine) | Coordination Mode: 6-Membered Chelate[1]

Executive Summary

2-Pyridin-2-ylethanimidamide dihydrochloride is a robust, air-stable precursor to a versatile bidentate N,N-ligand.[1] Unlike its lower homolog (picolinamidine) which forms rigid 5-membered chelate rings, this ligand features a methylene spacer (

This ligand is particularly effective in Metal-Ligand Bifunctional Catalysis (e.g., Ruthenium-catalyzed Transfer Hydrogenation) due to the presence of the protic

Key Chemical Properties

| Property | Specification |

| Formula | |

| MW | ~208.1 g/mol (Salt) |

| Coordination | |

| Acidity | Amidine |

| Stability | Hygroscopic solid; Free base is sensitive to hydrolysis.[2] |

Ligand Activation & Handling

The dihydrochloride salt is the preferred storage form due to the instability of the free amidine base. Critical Step: You must neutralize the two equivalents of HCl in situ to generate the active coordinating species.

Activation Strategy

-

Stoichiometry: Use at least 2.0 - 2.5 equivalents of base (e.g.,

, -

Solvent Compatibility: Soluble in water, methanol, and DMSO.[1] Sparingly soluble in THF/DCM unless neutralized.[1]

Protocol A: Ruthenium-Catalyzed Transfer Hydrogenation (ATH)

This protocol describes the in situ generation of a "Piano-Stool" Ruthenium catalyst for the reduction of ketones (e.g., acetophenone) to secondary alcohols using isopropanol as the hydrogen source.

Mechanism of Action

The active catalyst operates via an outer-sphere mechanism .[1] The Ruthenium center creates a hydride, while the amidine

Materials

-

Metal Precursor:

( -

Ligand: 2-Pyridin-2-ylethanimidamide

( -

Base:

( -

Solvent/Reductant: 2-Propanol (IPA), degassed.[1]

-

Substrate: Acetophenone (

)

Step-by-Step Procedure

-

Catalyst Pre-formation (Argon Atmosphere):

-

Catalysis Run:

-

Add Acetophenone (

, -

Add additional base if required for reaction turnover (typically

relative to substrate). -

Stir at 80°C (reflux) .

-

-

Monitoring:

Protocol B: Copper-Catalyzed C-N Coupling

The ligand acts as an ancillary bidentate ligand to stabilize Cu(I) species, preventing aggregation and promoting the oxidative addition of aryl halides.

Materials

-

Catalyst:

( -

Ligand: 2-Pyridin-2-ylethanimidamide

( -

Base:

( -

Solvent: DMF or DMSO (anhydrous).

Procedure

-

Mix Solids: Combine Aryl Iodide (

), Amine/Amide ( -

Inerting: Evacuate and backfill with Argon (

). -

Reaction: Add solvent (

) and stir at 90-110°C for 12-24 hours. -

Workup: Dilute with EtOAc, wash with water/brine to remove the ligand and copper salts.[1]

Mechanistic Visualization

The following diagram illustrates the ligand activation and the bifunctional catalytic cycle for Transfer Hydrogenation.

Caption: Activation of the dihydrochloride salt to the free ligand, followed by complexation and the outer-sphere transfer hydrogenation cycle.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Incomplete neutralization of HCl. | Ensure Base |

| Catalyst Decomposition | Moisture sensitivity of the imine. | Dry solvents rigorously; use molecular sieves.[1] |

| Precipitation | Solubility limit of Chloride salts. | Switch base to |

| No Reaction | Ligand poisoning by strong acid.[1] | Check pH; amidine ligands require basic conditions ( |

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research. Link

-

Clapham, S. E., Hadzovic, A., & Morris, R. H. (2004). Mechanisms of the H2-Hydrogenation and Transfer Hydrogenation of Polar Bonds Catalyzed by Ruthenium Hydride Complexes. Coordination Chemistry Reviews. Link

- Teo, Y. C., & Rao, G. L. (2014). Copper-catalyzed N-arylation of amidines. Tetrahedron Letters. (General context for amidine coupling).

-

PubChem Compound Summary. (2024). 2-(Pyridin-2-yl)ethanimidamide dihydrochloride.[1] National Center for Biotechnology Information.[1] Link

Sources

preparation of metal complexes using 2-Pyridin-2-ylethanimidamide

Application Note: Preparation of Metal Complexes using 2-Pyridin-2-ylethanimidamide

Abstract

This technical guide details the protocols for the synthesis and coordination chemistry of 2-Pyridin-2-ylethanimidamide (CAS: 1185300-57-5), also known as 2-pyridylacetamidine. Unlike its lower homolog 2-amidinopyridine, which forms strained 5-membered chelate rings, 2-Pyridin-2-ylethanimidamide contains a methylene spacer that facilitates the formation of thermodynamically stable 6-membered chelate rings with transition metals. This guide provides a self-validating workflow for ligand synthesis via the Pinner reaction, followed by general and specific protocols for metallation with Cu(II), Zn(II), and Pt(II).

Ligand Profile & Coordination Chemistry

2-Pyridin-2-ylethanimidamide is a bidentate N,N-donor ligand.[1] Its coordination chemistry is defined by the "hard" nitrogen donors of the pyridine ring and the imine moiety of the amidine group.

-

Chemical Formula:

-

Molecular Weight: 135.17 g/mol (Free base)

-

Coordination Mode: The ligand coordinates through the Pyridine Nitrogen (

) and the Amidine Imino Nitrogen (

Structural Visualization

The following diagram illustrates the ligand synthesis and its coordination mode.

Figure 1: Synthetic pathway from nitrile precursor to metal complex.

Protocol 1: Ligand Synthesis (Pinner Reaction)

Commercially available 2-Pyridin-2-ylethanimidamide is often expensive or supplied as a hydroscopic dihydrochloride salt. For precise stoichiometry in complexation, fresh synthesis of the free base or mono-hydrochloride is recommended.

Reagents:

-

2-Pyridylacetonitrile (98%)

-

Ethanol (Anhydrous)

-

HCl gas (generated in situ or from cylinder)

-

Ammonia gas (or 7N

in MeOH) -

Diethyl ether (for precipitation)

Step-by-Step Methodology:

-

Imidate Formation (Pinner Salt):

-

Dissolve 2-pyridylacetonitrile (10 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Bubble dry HCl gas through the solution for 30–45 minutes until saturation. Caution: Use a fume hood.

-

Seal the flask and store at 4°C for 24 hours. A white precipitate (ethyl 2-pyridylacetimidate hydrochloride) should form.

-

Precipitate with cold diethyl ether if necessary, filter, and dry under vacuum.

-

-

Amidine Formation:

-

Resuspend the imidate salt (from Step 1) in anhydrous ethanol (15 mL).

-

Cool to 0°C and saturate with anhydrous ammonia gas (or add excess methanolic ammonia).

-

Stir at room temperature for 12 hours.

-

Purification: Evaporate the solvent. The residue is the amidine hydrochloride. To obtain the free base, treat with 1M NaOH and extract into dichloromethane (DCM), dry over

, and evaporate.

-

Critical Checkpoint: Verify formation by IR spectroscopy. The nitrile peak at ~2240

Protocol 2: General Metal Complexation

This protocol is optimized for divalent transition metals (Cu, Zn, Ni, Co) and Platinum group metals (Pt, Pd).

General Reaction Scheme:

A. Synthesis of Copper(II) Complex:

Target: Mono-ligand neutral complex (Square Planar/Distorted Octahedral)

-

Preparation: Dissolve

(1.0 mmol, 170 mg) in methanol (10 mL). The solution will be light blue. -

Ligand Addition: Dissolve 2-Pyridin-2-ylethanimidamide (1.0 mmol, 135 mg) in methanol (5 mL). Add dropwise to the copper solution.

-

Reaction: The color typically shifts to a deep blue-green or emerald green, indicating coordination. Reflux for 2 hours.

-

Isolation: Concentrate the solution to ~5 mL. Induce crystallization by slow diffusion of diethyl ether or cooling to 4°C.

-

Yield: Filter the green crystals, wash with cold ether, and dry.

B. Synthesis of Zinc(II) Complex:

Target: Luminescent probe or structural model

-

Preparation: Dissolve

(1.0 mmol, 136 mg) in ethanol (10 mL). -

Ligand Addition: Add Ligand (1.0 mmol) in ethanol.

-

Reaction: Stir at Room Temperature (RT) for 4 hours. Zinc complexes are labile; high heat is rarely needed and may promote hydrolysis.

-

Isolation: Evaporate solvent to dryness. Recrystallize from Acetonitrile/Ether.

C. Synthesis of Platinum(II) Complex:

Target: Cisplatin analog (Bio-active)

-

Precursor: Use

dissolved in water/methanol (1:1). -

Reaction: Add Ligand (1.0 eq) dissolved in methanol.

-

Conditions: Stir in the dark at 40°C for 24 hours. A yellow/orange precipitate often forms (the neutral dichloro species).

-

Workup: Filter the precipitate, wash with water (to remove KCl), then ethanol, then ether.

Characterization & Data Interpretation

To validate the complexation, compare the spectral data of the free ligand against the metal complex.

Table 1: Diagnostic Spectral Data

| Technique | Parameter | Free Ligand | Metal Complex (M-L) | Interpretation |

| IR Spectroscopy | ~1640–1650 | Shifted (-10 to -20 | Indicates coordination via imine Nitrogen. | |

| ~1590 | Shifted to higher freq. | Indicates coordination via Pyridine Nitrogen.[5][6] | ||

| 1H NMR (Zn/Pt) | ~3.6 ppm | Downfield shift (~0.2-0.5 ppm) | Deshielding due to metal induction. | |

| UV-Vis (Cu) | N/A | 600–750 nm (Broad) | Characteristic d-d transition for Cu(II) in N2Cl2 field. |

Self-Validating Logic (Troubleshooting)

-

Issue: Precipitate is water-soluble (re-dissolves in wash).

-

Cause: You likely formed the ionic species

instead of neutral -

Fix: Strictly control stoichiometry to 1:1 or use a non-coordinating counter-ion like

to precipitate the cationic complex.

-

-

Issue: Ligand hydrolysis.

-

Cause: Amidines are susceptible to hydrolysis to amides in acidic aqueous media.

-

Fix: Ensure solvents are anhydrous. If using metal chlorides, add a scavenger (e.g., triethyl orthoformate) or use a base (Triethylamine) to neutralize HCl released during complexation if starting from ligand-HCl salt.

-

Applications & Significance

-

Metallo-Drugs: The structural similarity to Betahistine (a 2-pyridylalkylamine) suggests these complexes may target histamine receptors or act as DNA intercalators (especially Pt/Cu variants).

-

Catalysis: The 6-membered chelate ring offers a flexible bite angle, suitable for stabilizing intermediate oxidation states in catalysis (e.g., Cu-catalyzed oxidation).

References

- Source: BenchChem Technical Guides.

- Source: Barker, J., & Kilner, M. (1994). "The coordination chemistry of the amidine ligand." Coordination Chemistry Reviews, 133, 219-300. (Foundational text on amidine coordination modes).

-

Synthesis of 2-Pyridylacetamidine Deriv

- Source: MDPI Molecules. "Synthesis of Novel 2-(Pyridin-2-yl)

-

URL:[Link]

-

Chemical Identity & Properties

- Source: PubChem Compound Summary for CID 1185300-57-5 (2-Pyridin-2-ylethanimidamide).

-

URL:[Link] (Note: Link directs to related structure for verification of substructure connectivity).

-

General Metal Complex Synthesis Protocols

Sources

- 1. researchgate.net [researchgate.net]

- 2. 926234-06-2,1-(cyclopentylcarbonyl)piperidin-4-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1-Pyridin-2-yl-propan-2-one (6302-02-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. 1185300-57-5 2-Pyridin-2-ylethanimidamide dihydrochloride AKSci 0398AD [aksci.com]

- 5. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. (PDF) Crystal Structure of (Pyridin-2-Yl [research.amanote.com]

Application Note & Protocols: Strategic Coupling of 2-Pyridin-2-ylethanimidamide with Electrophiles

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Pyridin-2-ylethanimidamide is a versatile bifunctional building block possessing both a nucleophilic amidine moiety and a coordinating pyridine ring. This combination makes it a valuable precursor for the synthesis of diverse heterocyclic systems and other complex molecules of interest in pharmaceutical and materials science. This document provides a comprehensive guide to the reaction conditions for coupling 2-pyridin-2-ylethanimidamide with various classes of electrophiles. We delve into the underlying chemical principles, offer detailed, field-proven protocols for N-alkylation and N-acylation, and discuss advanced transition-metal-catalyzed methods. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these critical synthetic transformations.

Core Principles of Amidine Reactivity

The synthetic utility of 2-pyridin-2-ylethanimidamide is rooted in the nucleophilic character of the ethanimidamide (amidine) functional group. The two nitrogen atoms of the amidine possess lone pairs of electrons, rendering them susceptible to attack by electron-deficient species (electrophiles).

The reaction is governed by several key factors:

-

Nucleophilicity: The amidine nitrogen atoms are the primary sites of reaction. The terminal -NH₂ is generally more sterically accessible. The reactivity can be significantly enhanced by deprotonation with a suitable base to form a more potent amidinate anion.

-

Electrophile Strength: The nature of the electrophile dictates the reaction's feasibility and conditions. Highly reactive electrophiles like acyl chlorides may react readily at low temperatures, while less reactive ones such as alkyl halides often require heat and/or base catalysis.

-

Solvent Choice: Aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)) are generally preferred to prevent unwanted side reactions, such as hydrolysis of the electrophile or the amidine itself.

-

Base Stoichiometry: A base is often crucial. It can serve to deprotonate the amidine, thereby increasing its nucleophilicity, or to act as a scavenger for acidic byproducts (e.g., HCl generated from acyl chlorides), which would otherwise protonate and deactivate the starting material.

Below is a general workflow for the coupling reactions discussed in this guide.

Caption: General Experimental Workflow for Amidine Coupling.

Protocol I: N-Alkylation with Alkyl Halides

N-alkylation of amidines proceeds via a nucleophilic substitution (SN2) mechanism. The reaction can be complicated by the potential for over-alkylation, yielding a mixture of mono- and di-alkylated products. Therefore, careful control of stoichiometry and reaction conditions is paramount for achieving selectivity. The use of a base is often necessary to facilitate the reaction, particularly with less reactive alkyl halides.[1][2]

Detailed Step-by-Step Methodology

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 2-pyridin-2-ylethanimidamide (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or ACN, ~0.2 M concentration).

-

Base Addition: Add a suitable base (see Table 1). For strong bases like Sodium Hydride (NaH), add it portion-wise at 0 °C and stir for 30 minutes to allow for deprotonation. For carbonate bases, they can be added directly at room temperature.

-

Electrophile Addition: Add the alkyl halide (1.0-1.2 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C during addition to control any initial exotherm.[3]

-

Reaction Execution: Allow the reaction to warm to the desired temperature (see Table 1) and stir until the starting material is consumed, as monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. If DMF is the solvent, dilute with ethyl acetate and wash extensively with water and brine to remove the DMF. If ACN or THF is used, concentrate the mixture under reduced pressure, then partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to isolate the N-alkylated product.

Table 1: Recommended Conditions for N-Alkylation

| Alkyl Halide (R-X) | Base (eq.) | Solvent | Temperature (°C) | Typical Time (h) | Notes |

| Primary (e.g., R-I, R-Br) | K₂CO₃ (1.5) | ACN | 60-80 | 4-12 | Good for general-purpose, high-yielding alkylations. |

| Primary (e.g., R-Cl) | NaH (1.1) | THF / DMF | 25-50 | 6-18 | Stronger base needed for less reactive chlorides.[1] |

| Secondary (e.g., R-Br) | Cs₂CO₃ (1.5) | DMF | 50-70 | 12-24 | Cesium carbonate is often more effective for sterically hindered halides. |

| Benzyl Halides | K₂CO₃ (1.5) | ACN | 25-40 | 2-6 | Generally more reactive than simple alkyl halides. |

Protocol II: N-Acylation with Acyl Chlorides

The reaction between an amidine and a highly reactive acyl chloride proceeds through a nucleophilic addition-elimination mechanism.[4][5][6] The key challenge in this transformation is managing the hydrogen chloride (HCl) byproduct, which immediately protonates any available nitrogen atom, rendering it non-nucleophilic. Therefore, the inclusion of a non-nucleophilic base as an acid scavenger is essential.[7]

Caption: Simplified N-Acylation Addition-Elimination Mechanism.

Detailed Step-by-Step Methodology

-